

An In-depth Technical Guide to m-PEG11-azide: Properties, Suppliers, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG11-azide

Cat. No.: B1193045

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with 11 ethylene glycol units (**m-PEG11-azide**), a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

m-PEG11-azide is a polyethylene glycol (PEG) derivative featuring a methoxy group at one terminus and an azide group at the other. The PEG chain enhances solubility and biocompatibility, while the azide group serves as a reactive handle for "click chemistry" reactions.

While a single, universally recognized CAS number for **m-PEG11-azide** is not consistently available across suppliers, the compound is systematically named 34-azido-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetriacontane[1]. Researchers should note that CAS numbers for similar structures, such as Azido-PEG11-Amine (1800414-71-4)[2] and Azido-PEG11-Azide (1392284-57-9)[3], are sometimes referenced.

Quantitative Data Summary:

Property	Value	Source
Chemical Formula	C23H47N3O11	[1]
Molecular Weight	541.64 g/mol	[1]
Purity	Typically ≥95% or ≥98%	
Appearance	Varies (e.g., viscous liquid, solid)	Supplier Dependent
Solubility	Soluble in water and common organic solvents	
Storage Conditions	-20°C, protected from light and moisture	Supplier Dependent

Characterization Data:

While specific, experimentally verified NMR and mass spectrometry data for **m-PEG11-azide** are not readily available in the public domain, characterization of similar azide-terminated PEG compounds has been reported. For instance, the introduction of an azide group onto a PEG chain can be confirmed by the appearance of a characteristic peak around 50.64 ppm in the ¹³C-NMR spectrum, corresponding to the carbon adjacent to the azide. Mass spectrometry of aryl azides shows a characteristic fragmentation pattern involving the loss of dinitrogen (N₂).

Key Suppliers

A number of chemical suppliers specialize in providing high-purity **m-PEG11-azide** for research and development purposes.

Table of Representative Suppliers:

Supplier	Product Name	Purity
BroadPharm	m-PEG11-azide	98%
DC Chemicals	m-PEG11-azide	Research Grade
AxisPharm	m-PEG11-azide	≥95%
MedChemExpress	Various PEG-azide linkers	High Purity

Experimental Protocols and Applications

The primary utility of **m-PEG11-azide** lies in its ability to participate in highly efficient and specific "click chemistry" reactions. These reactions are instrumental in conjugating **m-PEG11-azide** to various molecules of interest, including peptides, proteins, and small molecule drugs.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used bioconjugation technique that forms a stable triazole linkage between an azide (**m-PEG11-azide**) and a terminal alkyne.

Experimental Protocol for Peptide Bioconjugation:

Objective: To conjugate an alkyne-modified peptide with **m-PEG11-azide**.

Materials:

- Alkyne-modified peptide
- m-PEG11-azide**
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

- Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
- Solvent (e.g., DMSO, water)

Procedure:

- Preparation of Stock Solutions:
 - Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Dissolve **m-PEG11-azide** in DMSO or water to a concentration of 10-100 mM.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of THPTA or TBTA in a suitable solvent.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified peptide solution and a 5-20 fold molar excess of the **m-PEG11-azide** stock solution.
 - Add the copper ligand (THPTA or TBTA) to the reaction mixture.
 - Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Purification:

- Purify the resulting PEGylated peptide using size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove excess reagents.
- Characterization:
 - Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis, which will show an increase in molecular weight corresponding to the mass of the **m-PEG11-azide** moiety.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN) for reaction with azides. The absence of a cytotoxic copper catalyst makes it particularly suitable for applications in living systems.

Experimental Protocol for Protein Labeling:

Objective: To label a protein containing a strained alkyne with **m-PEG11-azide**.

Materials:

- Strained alkyne-functionalized protein (e.g., DBCO-protein)
- **m-PEG11-azide**
- Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

- Preparation of Solutions:
 - Dissolve the strained alkyne-functionalized protein in the reaction buffer.
 - Dissolve **m-PEG11-azide** in a compatible solvent (e.g., DMSO, water) to a stock concentration of 10-100 mM.
- Reaction Setup:
 - Add a 10-50 fold molar excess of the **m-PEG11-azide** solution to the protein solution.

- Incubation:
 - Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction times may vary depending on the specific strained alkyne and reaction conditions.
- Purification and Characterization:
 - Purify and characterize the labeled protein as described in the CuAAC protocol.

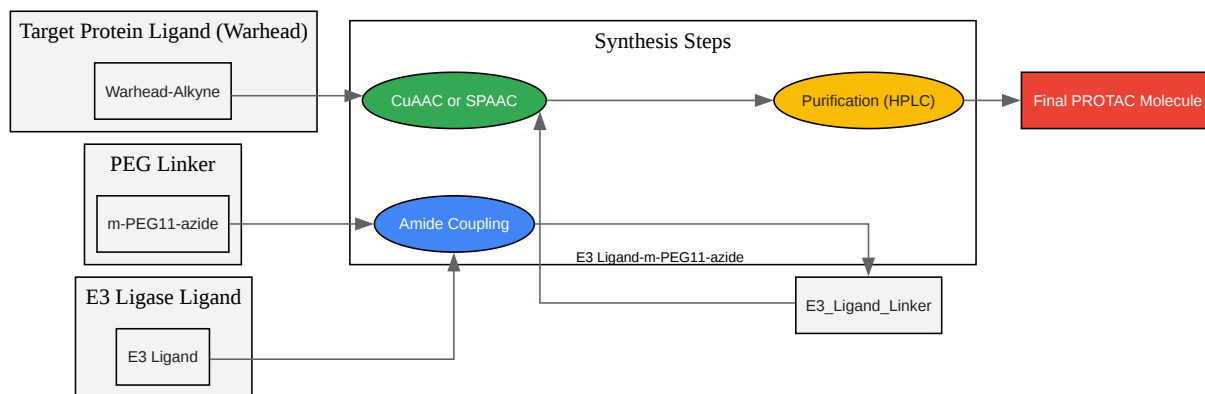
Application in PROTAC Synthesis

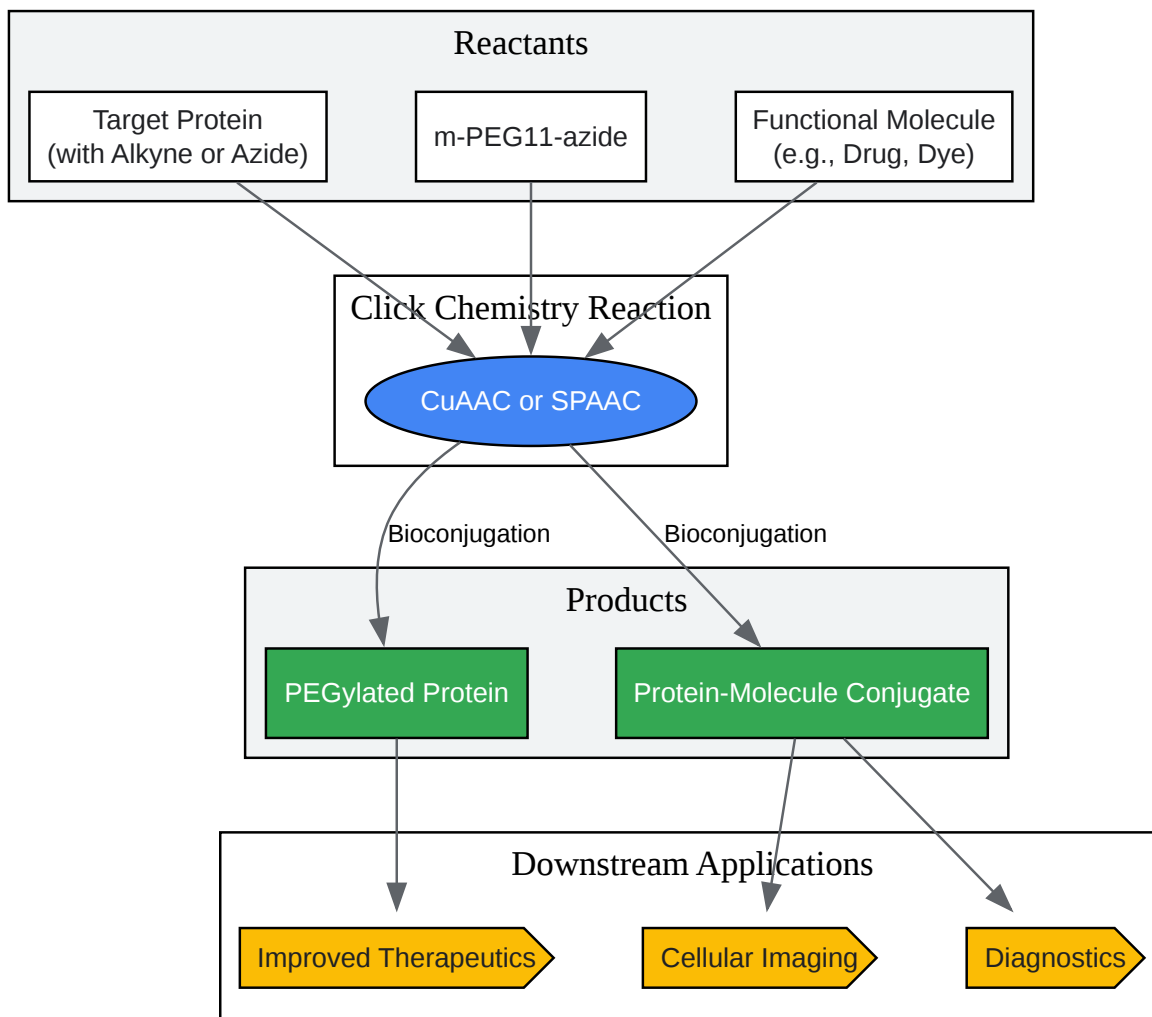
m-PEG11-azide is a commonly used linker in the synthesis of PROTACs. The PEG linker's length and hydrophilicity are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase, which ultimately leads to the degradation of the target protein.

General Workflow for PROTAC Synthesis using **m-PEG11-azide**:

The synthesis typically involves coupling a warhead (ligand for the target protein) functionalized with an alkyne to an E3 ligase ligand functionalized with **m-PEG11-azide** (or vice-versa) via a click chemistry reaction.

Mandatory Visualizations





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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG11-azide: Properties, Suppliers, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193045#m-peg11-azide-cas-number-and-supplier]

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